molecular formula C10H10N2O2 B2752541 N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1343975-27-8

N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2752541
M. Wt: 190.202
InChI Key: ROUXCDUEEVSDEJ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Coumarin alkyne CoLDR probe , is a proteomic cysteine probe. It was developed by the Nir London lab as part of covalent ligand-directed release chemistry (CoLDR). CoLDR represents a novel approach for targeted covalent inhibitor discovery and design. Specifically, this CoLDR probe is a coumarin derivative with a terminal alkyne functional group, making it suitable for click chemistry applications .


Molecular Structure Analysis

The molecular formula of N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is C17H15NO4 , with a molecular weight of approximately 297.31 g/mol . The compound contains an alkyne functional group, which is crucial for its reactivity in click chemistry reactions .


Chemical Reactions Analysis

N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in click chemistry reactions due to its terminal alkyne group. Click chemistry is a powerful tool for bioconjugation, drug discovery, and chemical biology. The compound’s alkyne moiety allows it to react selectively with azides, forming stable triazole linkages. Researchers can use this property to label proteins, study protein-protein interactions, and develop targeted inhibitors .

properties

IUPAC Name

N-but-3-ynyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-11-9(13)8-5-4-7-12-10(8)14/h1,4-5,7H,3,6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUXCDUEEVSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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